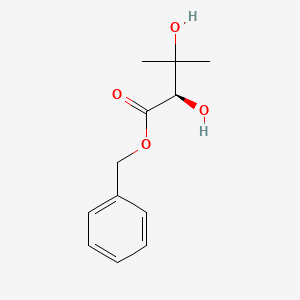

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

説明

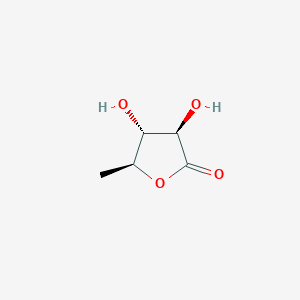

“®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester” is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and alcohols .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves a benzyne-mediated esterification of carboxylic acids and alcohols, providing products under mild conditions via a selective nucleophilic addition of carboxylic acid to benzyne in the presence of alcohol followed by a transesterification with alcohol .Molecular Structure Analysis

The molecular structure of esters, including “®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester”, typically involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of this compound would require more specific information .Chemical Reactions Analysis

Esters, including “®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester”, undergo several types of reactions. One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst. The reaction is reversible and does not go to completion. The products are a carboxylic and an alcohol .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .科学的研究の応用

Protein Engineering

The compound has been utilized in protein engineering , specifically in site-specific protein modifications. This includes applications such as N-terminal pyroglutamation, caging Glu in the active site of a toxic protein, and introducing metal chelator hydroxamic acid and versatile reactive handle acyl hydrazide .

Epigenetic Research

In epigenetic research, this chemical has facilitated the creation of novel epigenetic marks like Gln methylation on histones, which is significant for understanding gene expression regulation .

Bioorthogonal Chemistry

The ester has been used in bioorthogonal chemistry to modify proteins at specific Glu or Gln residues, providing unique tools for precise protein decoration .

Artificial Enzyme Design

It serves as a building block in the design of artificial enzymes, enabling the introduction of non-canonical amino acids into proteins for enhanced or novel enzymatic activities .

Vaccine Development

The compound’s ability to be incorporated into proteins through genetic code expansion makes it a valuable asset in vaccine development, where precise protein manipulation can lead to more effective immunogens .

Drug Discovery

In the field of drug discovery, particularly for protein/peptide-based drugs, this ester plays a crucial role in the site-specific introduction of functional entities into therapeutic proteins .

Biologics Production

Lastly, the production of high-quality biologics benefits from the use of this compound, as it allows for the functionalization of proteins with various probes and handles, essential for therapeutic applications .

特性

IUPAC Name |

benzyl (2R)-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOGRCHSFVCNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449280 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester | |

CAS RN |

184528-76-5 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。